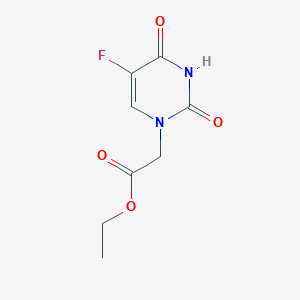![molecular formula C18H27N3O4S B5627031 1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride](/img/structure/B5627031.png)
1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepane hydrochloride is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as MPDL3280A and is a type of monoclonal antibody that has been designed to target and inhibit the programmed death-ligand 1 (PD-L1) protein. PD-L1 is a protein that is expressed on the surface of cancer cells and plays a crucial role in suppressing the immune system's ability to attack cancer cells. MPDL3280A has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
The mechanism of action of MPDL3280A involves the inhibition of the PD-L1 protein. PD-L1 is expressed on the surface of cancer cells and interacts with the programmed cell death protein 1 (PD-1) receptor on T cells. This interaction leads to the suppression of the immune system's ability to attack cancer cells. MPDL3280A works by binding to the PD-L1 protein and blocking its interaction with the PD-1 receptor. This, in turn, activates the immune system to attack cancer cells.
Biochemical and Physiological Effects:
MPDL3280A has been shown to have significant biochemical and physiological effects. The monoclonal antibody has been shown to inhibit the PD-L1 protein and activate the immune system to attack cancer cells. MPDL3280A has also been shown to be well-tolerated by patients in clinical trials, with few adverse effects reported. However, further research is needed to fully understand the biochemical and physiological effects of MPDL3280A.
实验室实验的优点和局限性
MPDL3280A has several advantages and limitations for lab experiments. One advantage is that the monoclonal antibody has shown significant anti-tumor activity in preclinical and clinical trials. This makes it a promising candidate for the treatment of various types of cancer. Another advantage is that MPDL3280A has been well-tolerated by patients in clinical trials, with few adverse effects reported. However, one limitation is that the exact synthesis method of MPDL3280A is proprietary information and has not been disclosed by the manufacturer. This makes it difficult for researchers to replicate the monoclonal antibody in their own labs.
未来方向
There are several future directions for research on MPDL3280A. One direction is to continue evaluating the monoclonal antibody in clinical trials for the treatment of various types of cancer. Another direction is to investigate the potential use of MPDL3280A in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPDL3280A and to develop more efficient methods for synthesizing the monoclonal antibody.
合成方法
The synthesis of MPDL3280A involves the use of various chemical reagents and processes. The exact details of the synthesis method are proprietary information and have not been disclosed by the manufacturer. However, it is known that the synthesis process involves the use of recombinant DNA technology to produce the monoclonal antibody.
科学研究应用
MPDL3280A has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The monoclonal antibody has shown promising results in the treatment of various types of cancer, including lung cancer, bladder cancer, and melanoma. MPDL3280A works by blocking the PD-L1 protein, which in turn activates the immune system to attack cancer cells. In clinical trials, MPDL3280A has demonstrated significant anti-tumor activity and has been well-tolerated by patients.
属性
IUPAC Name |
1,4-diazepan-1-yl-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-26(23,24)21-11-6-16(7-12-21)25-17-5-2-4-15(14-17)18(22)20-10-3-8-19-9-13-20/h2,4-5,14,16,19H,3,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXSDYFEFKDZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)N3CCCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[1-(Methylsulfonyl)piperidin-4-yl]oxy}benzoyl)-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-6-[(5-methyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5626950.png)
![8-[2-(methylthio)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5626959.png)
![N-({1-[(dimethylamino)sulfonyl]piperidin-3-yl}methyl)-2,3-dimethoxybenzamide](/img/structure/B5626965.png)
![N-[(1R)-1-(3-methoxyphenyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5626972.png)
![3-(2-furyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5626980.png)
![3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B5626987.png)
![3-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5626991.png)
![2,3-dimethyl-5-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]benzenesulfonamide](/img/structure/B5627000.png)
![1-acetyl-2-chloro-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B5627012.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5627014.png)
![3-[(3R*,4S*)-1-(4-chloro-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5627016.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5627020.png)

![N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide](/img/structure/B5627050.png)